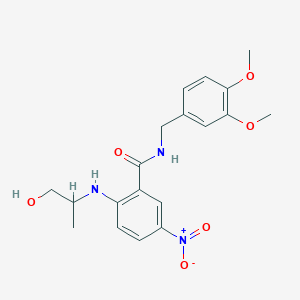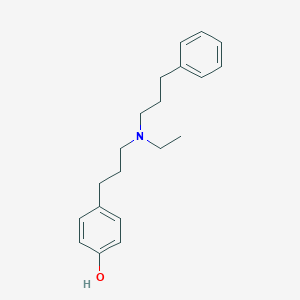
Xanthoanthrafil
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xanthoanthrafil can be synthesized from N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and L-alaninol . The synthesis involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions typically involve the use of solvents such as methanol and chloroform, and the reactions are carried out at controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is monitored through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, to verify the identity and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Xanthoanthrafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions can yield amine derivatives. Substitution reactions can result in the formation of various substituted benzamides .
Aplicaciones Científicas De Investigación
Xanthoanthrafil has several scientific research applications, including:
Mecanismo De Acción
Xanthoanthrafil exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets of this compound include the active site of phosphodiesterase-5, where it binds and prevents the enzyme from breaking down cyclic guanosine monophosphate .
Comparación Con Compuestos Similares
Similar Compounds
Xanthoanthrafil is similar to other phosphodiesterase-5 inhibitors, such as:
Uniqueness
This compound is unique in its chemical structure, which includes a nitrobenzamide moiety and a dimethoxybenzyl group. This structure differentiates it from other phosphodiesterase-5 inhibitors and contributes to its specific pharmacological properties .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISFCTXLAXIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031839 | |
| Record name | Benzamidenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020251-53-9 | |
| Record name | Xanthoanthrafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamidenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOANTHRAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Xanthoanthrafil and how is it related to phosphodiesterase-5 (PDE-5) inhibitors?
A1: this compound is a chemical compound classified as a phosphodiesterase-5 (PDE-5) inhibitor. [, , ] This means it blocks the action of the PDE-5 enzyme, which is involved in regulating certain signaling pathways within cells. While initially synthesized by Fujisawa Pharmaceutical Co., Ltd. as FR226807, its discovery in a dietary supplement led to its renaming as (R)-xanthoanthrafil in collaboration with Astellas Pharma Inc., the successor of Fujisawa Pharmaceutical Co., Ltd.. []
Q2: Why is the presence of this compound in dietary supplements a concern?
A2: The detection of this compound in dietary supplements raises concerns because it is an undeclared pharmaceutical ingredient. [, , ] Its presence poses potential health risks to consumers, especially those unaware of its presence and potential interactions with other medications or pre-existing health conditions.
Q3: How is this compound detected and quantified in products?
A3: Several analytical methods have been developed for the detection and quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is a common technique. [] High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is another robust method used for simultaneous determination of this compound alongside other related compounds in dietary supplements. [, ] These methods offer high sensitivity, reproducibility, and specificity, enabling researchers to accurately identify and quantify this compound even at low levels.
Q4: What is the structure of this compound and how has it been elucidated?
A4: this compound has the molecular formula C19H23N3O6 and a molecular weight of 389. [] Its structure was determined through a combination of techniques including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] These analyses revealed its chemical structure as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide. []
Q5: What is known about the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies on this compound might be limited, its classification as a PDE-5 inhibitor suggests structural similarities to other known compounds in this class, like sildenafil, vardenafil, and tadalafil. [] Modifications to its chemical structure, particularly around the pharmacophore responsible for PDE-5 inhibition, are likely to influence its activity, potency, and selectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)



![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)



![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)


![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

